Enrofloxacin-d5: A Technical Guide for Researchers
Enrofloxacin-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Enrofloxacin-d5, a deuterated analog of the widely used veterinary antibiotic, enrofloxacin. This document details its primary application as an internal standard in analytical chemistry, the mechanism of action of its parent compound, and detailed experimental protocols for its use.
Core Concepts: What is Enrofloxacin-d5?
Enrofloxacin-d5 is a stable isotope-labeled version of enrofloxacin, a synthetic fluoroquinolone antibiotic.[1][2] In Enrofloxacin-d5, five hydrogen atoms on the ethyl group of the piperazinyl ring have been replaced with deuterium atoms.[3] This isotopic labeling makes it an ideal internal standard for the quantification of enrofloxacin in various biological matrices using mass spectrometry-based methods.[4] Its chemical structure is identical to enrofloxacin, except for the increased mass due to the deuterium atoms, which allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.
The primary application of Enrofloxacin-d5 is as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify levels of enrofloxacin in tissues and other samples.[4][5]
Physicochemical Properties of Enrofloxacin-d5
A summary of the key physicochemical properties of Enrofloxacin-d5 is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₁₇D₅FN₃O₃ |
| Molecular Weight | 364.43 g/mol |
| CAS Number | 1173021-92-5 |
| Appearance | Pale Yellow Crystals |
| Storage Temperature | Refrigerator (2-8°C) |
Mechanism of Action of Enrofloxacin
Enrofloxacin-d5 itself is not intended for therapeutic use. However, understanding the mechanism of its parent compound, enrofloxacin, is crucial for researchers working in drug development and resistance studies. Enrofloxacin exerts its bactericidal effect by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[6] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.
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DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication.[7]
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Topoisomerase IV: This enzyme is crucial for the separation of daughter DNA strands following replication.[6]
By binding to these enzymes, enrofloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately, cell death.[4][8]
Experimental Protocols: Quantification of Enrofloxacin using Enrofloxacin-d5
The use of Enrofloxacin-d5 as an internal standard significantly improves the accuracy and precision of enrofloxacin quantification by correcting for matrix effects and variations in sample preparation and instrument response.[9] Below is a detailed experimental protocol for the analysis of enrofloxacin in animal tissues using LC-MS/MS with Enrofloxacin-d5 as an internal standard.
Sample Preparation from Animal Tissue
This protocol is a generalized procedure and may require optimization based on the specific tissue matrix and laboratory equipment.
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Homogenization: Weigh 2-5 grams of the tissue sample (e.g., liver, muscle, kidney) and homogenize it.[3][8]
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Internal Standard Spiking: Add a known concentration of Enrofloxacin-d5 solution to the homogenized sample.[10]
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Extraction:
-
Purification (if necessary):
-
The supernatant can be further purified using solid-phase extraction (SPE) or dispersive liquid-liquid microextraction (DLLME) to remove interfering matrix components.[3]
-
-
Reconstitution:
-
Evaporate the final extract to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[10]
-
LC-MS/MS Analysis
The following tables summarize the typical parameters for the chromatographic separation and mass spectrometric detection of enrofloxacin and Enrofloxacin-d5.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.7 µm, 4.6 x 50 mm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Gradient Elution | A typical gradient starts with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes. |
Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Enrofloxacin | 360.2 | 342.2 | 316.2 | 15 - 25 |
| Enrofloxacin-d5 | 365.3 | 347.2 | 321.3 | 15 - 25 |
Note: The optimal collision energies may vary depending on the mass spectrometer used.
Conclusion
Enrofloxacin-d5 is an indispensable tool for researchers and analytical scientists requiring accurate and reliable quantification of enrofloxacin in complex matrices. Its use as an internal standard in LC-MS/MS methods is well-established and essential for pharmacokinetic studies, residue analysis in food products, and environmental monitoring. This guide provides the foundational knowledge and practical protocols to effectively utilize Enrofloxacin-d5 in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Enrofloxacin and Ciprofloxacin Residues in Five Different Kinds of Chicken Tissues by Dispersive Liquid–Liquid Microextraction Coupled with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and evaluation of enrofloxacin microspheres and tissue distribution in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved LC/MS/MS Quantification Using Dual Deuterated Isomers as the Surrogates: A Case Analysis of Enrofloxacin Residue in Aquatic Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hysz.nju.edu.cn [hysz.nju.edu.cn]
